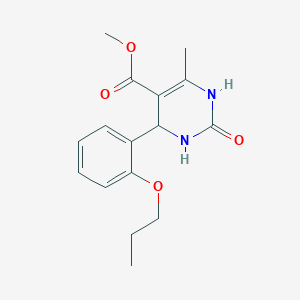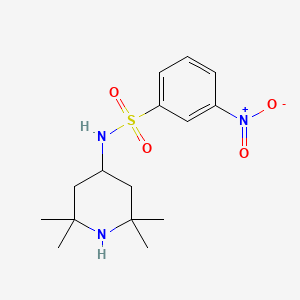![molecular formula C14H22FN3 B5052804 N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5052804.png)
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine, also known as Flibanserin, is a drug that has been approved by the Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin and dopamine, to increase sexual desire in women. In
Wirkmechanismus
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine works by targeting neurotransmitters in the brain, specifically serotonin and dopamine. N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine acts as a serotonin 1A receptor agonist and a dopamine D4 receptor antagonist. This leads to an increase in the levels of dopamine and norepinephrine in the prefrontal cortex, which is associated with sexual desire and motivation.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to increase sexual desire and decrease sexual inhibition in female rats. In humans, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to significantly increase the number of satisfying sexual events and improve sexual desire in premenopausal women with HSDD. N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has also been shown to have a positive effect on mood and quality of life in women with HSDD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in lab experiments include its well-characterized mechanism of action, its ability to target specific neurotransmitters in the brain, and its proven efficacy in treating HSDD in premenopausal women. The limitations of using N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in lab experiments include its potential for off-target effects and its limited availability for research purposes.
Zukünftige Richtungen
For research on N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine include exploring its potential for treating other sexual dysfunctions, such as female sexual arousal disorder and male sexual dysfunction. Additionally, further research is needed to understand the long-term effects of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine on sexual function and quality of life in women with HSDD. Finally, studies on the potential use of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine in combination with other drugs for the treatment of HSDD are warranted.
Synthesemethoden
The synthesis of N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine involves a series of chemical reactions. The starting material is 2-fluoro-5-nitrobenzonitrile, which is reacted with 2-bromo-1-phenylethanone to form 2-(2-fluoro-5-nitrophenyl)-1-phenylethanone. This intermediate is then reduced with sodium borohydride to form 2-(2-fluoro-5-aminophenyl)-1-phenylethanone. The final step involves the reaction of 2-(2-fluoro-5-aminophenyl)-1-phenylethanone with 4-methylpiperazine to form N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating HSDD in premenopausal women. In preclinical studies, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to increase sexual desire and decrease sexual inhibition in female rats. In clinical trials, N-[2-(2-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine has been shown to significantly increase the number of satisfying sexual events and improve sexual desire in premenopausal women with HSDD.
Eigenschaften
IUPAC Name |
N-[1-(2-fluorophenyl)propan-2-yl]-4-methylpiperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-12(11-13-5-3-4-6-14(13)15)16-18-9-7-17(2)8-10-18/h3-6,12,16H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZJOSVFXYQDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)



![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
![3-(2-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5052742.png)

![ethyl 3-amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5052757.png)
![3-(4-fluorophenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5052768.png)
![2-(2-fluorophenyl)-N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5052776.png)
![5-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5052786.png)
![ethyl 4-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5052791.png)
![ethyl 4-[4-(2-hydroxy-3-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5052795.png)
